molecular formula C10H18N2O5 B054377 H-D-Ile-Asp-OH CAS No. 120067-35-8

H-D-Ile-Asp-OH

Cat. No.: B054377
CAS No.: 120067-35-8
M. Wt: 246.26 g/mol
InChI Key: WKXVAXOSIPTXEC-GKROBHDKSA-N
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Description

The compound H-D-Ile-Asp-OH is a dipeptide consisting of the amino acids isoleucine and aspartic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ile-Asp-OH typically involves the condensation of the carboxy group of L-isoleucine with the amino group of L-aspartic acid. This reaction can be facilitated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid and sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .

Chemical Reactions Analysis

Types of Reactions

H-D-Ile-Asp-OH can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Functional groups on the amino acids can be substituted with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction may result in the formation of amines or alcohols .

Scientific Research Applications

H-D-Ile-Asp-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Ile-Asp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Ile-Asp-OH is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties.

Biological Activity

H-D-Ile-Asp-OH, also known as H-D-Isoleucine-Aspartic acid, is a dipeptide that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse sources.

Chemical Structure and Synthesis

Chemical Structure : this compound is composed of two amino acids: D-Isoleucine and Aspartic acid. Its molecular formula is C8H14N2O3C_8H_{14}N_2O_3, with a molecular weight of approximately 174.20 g/mol.

Synthesis Methods : The synthesis of this compound typically involves the condensation reaction between the carboxy group of D-Isoleucine and the amino group of Aspartic acid. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dimethylformamide (DMF) for optimal yields.

Biological Activity

This compound exhibits a range of biological activities that are significant for both fundamental research and therapeutic applications.

1. Role in Protein-Protein Interactions

Research indicates that this compound plays a crucial role in mediating protein-protein interactions. These interactions are vital for various cellular processes, including signal transduction and enzyme activity modulation. The peptide's ability to bind to specific receptors or enzymes can influence their functional states, making it an important compound for studying cellular mechanisms .

2. Antioxidant Properties

The peptide has been investigated for its antioxidant properties, which are essential in combating oxidative stress within cells. Antioxidant peptides like this compound can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation, thus protecting cells from damage .

3. Therapeutic Potential

This compound has been explored for its potential therapeutic applications, including:

  • Drug Delivery Systems : Its structure allows it to function as a vehicle for targeted drug delivery, enhancing the bioavailability of therapeutic agents.
  • Peptide-Based Drugs : The compound is being studied for its efficacy in developing peptide-based pharmaceuticals that can target specific biological pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant effects of various peptides, including this compound, using in vitro assays. Results indicated that this peptide effectively reduced oxidative stress markers in cellular models .
  • Protein Interaction Studies : Research examining the binding affinity of this compound to various enzymes revealed significant interactions that could modulate enzyme activity, suggesting its potential as a biochemical tool for studying metabolic pathways .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Protein-Protein InteractionsMediates interactions affecting cellular signaling
Antioxidant ActivityScavenges free radicals; protects against oxidative stress
Drug Delivery PotentialEnhances bioavailability of drugs
Peptide-Based Drug DevelopmentPotential use in targeted therapies

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXVAXOSIPTXEC-GKROBHDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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